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Abstract
Vibozilimod (also known as SCD-044) is an orally active, selective sphingosine-1-phosphate

receptor 1 (S1PR1) agonist that was in development for the treatment of moderate to severe

plaque psoriasis and atopic dermatitis.[1][2][3] Developed by Sun Pharma Advanced Research

Company (SPARC) and Bioprojet, and later licensed to Sun Pharmaceutical Industries,

Vibozilimod showed promise in early-phase studies due to its immunomodulatory activity.[4][5]

This technical guide provides an in-depth overview of the discovery and development history of

Vibozilimod, including its mechanism of action, preclinical data, and clinical trial results. The

development of Vibozilimod was ultimately discontinued after Phase 2 clinical trials failed to

meet their primary efficacy endpoints. This document summarizes the available technical data,

experimental protocols, and key decision points in the development lifecycle of this compound.

Introduction to Vibozilimod and its Target: S1PR1
Vibozilimod is a small molecule designed to selectively target the S1P1 receptor. The

sphingosine-1-phosphate (S1P) signaling pathway plays a crucial role in regulating lymphocyte

trafficking from secondary lymphoid organs into the peripheral circulation. By acting as an

agonist at the S1PR1, Vibozilimod was intended to induce the internalization and degradation

of the receptor on lymphocytes. This process traps lymphocytes in the lymph nodes, leading to

a reduction of circulating pathogenic lymphocytes and thereby suppressing the inflammatory

response characteristic of autoimmune diseases like psoriasis and atopic dermatitis.
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Mechanism of Action
Vibozilimod is a selective S1PR1 agonist with a potent in vitro activity, exhibiting an EC50 of

less than 1 nM. Its therapeutic rationale was based on the established role of S1PR1

modulation in sequestering lymphocytes and reducing inflammation. A Phase 1 study in healthy

volunteers confirmed this mechanism of action, demonstrating a dose-dependent reduction in

absolute lymphocyte counts, a key pharmacodynamic marker for this class of drugs.

Preclinical Development
Detailed preclinical data on Vibozilimod, including its full selectivity profile against other S1P

receptor subtypes and in vivo efficacy in animal models of psoriasis or atopic dermatitis, are not

extensively available in the public domain. The following information is based on the available

resources.

In Vitro Pharmacology
The primary in vitro characteristic of Vibozilimod is its high potency as an S1PR1 agonist.

Parameter Value Reference

Target
Sphingosine-1-Phosphate

Receptor 1 (S1PR1/EDG1)

Activity Agonist

EC50 < 1 nM

Experimental Protocol: In Vitro S1PR1 Agonist Activity Assay (General Methodology)

A common method to determine the agonist activity of a compound on S1PR1 is through a cell-

based functional assay. This typically involves:

Cell Line: A recombinant cell line (e.g., CHO or HEK293) stably expressing the human

S1PR1 receptor.

Signaling Readout: The assay measures a downstream signaling event upon receptor

activation, such as calcium mobilization, cAMP inhibition, or β-arrestin recruitment.
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Procedure:

Cells are cultured and plated in microtiter plates.

Cells are loaded with a fluorescent dye sensitive to the second messenger being

measured (e.g., a calcium-sensitive dye).

Vibozilimod at varying concentrations is added to the wells.

The change in fluorescence is measured over time using a plate reader.

Data Analysis: The dose-response curve is plotted, and the EC50 value (the concentration of

the agonist that gives half-maximal response) is calculated.

Clinical Development
The clinical development of Vibozilimod progressed to Phase 2 for two indications: plaque

psoriasis and atopic dermatitis. However, the program was terminated due to a lack of efficacy

in these studies.

Phase 1 Clinical Trial
A Phase 1 study was conducted in healthy volunteers to assess the safety, tolerability,

pharmacokinetics (PK), and pharmacodynamics (PD) of Vibozilimod.

Table 1: Summary of Phase 1 Single Ascending Dose Study in Healthy Volunteers Data not

publicly available for all parameters.
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Parameter Results

Study Design
Randomized, double-blind, placebo-controlled,

single ascending dose

Population Healthy Volunteers

Dose Levels
0.1 mg, 0.3 mg, 0.6 mg, 1.0 mg (and potentially

higher)

Pharmacokinetics
Dose-proportional increase in exposure (AUC

and Cmax)

Pharmacodynamics

Dose-dependent reduction in absolute

lymphocyte count, a surrogate marker of

efficacy

Safety
Generally safe and well-tolerated; no major

safety concerns reported

Phase 2 Clinical Trials
Two parallel Phase 2b, multicenter, randomized, double-blind, placebo-controlled studies were

initiated to evaluate the efficacy and safety of Vibozilimod in patients with moderate to severe

plaque psoriasis (NCT04566666) and atopic dermatitis (NCT04684485).

Table 2: Design of Phase 2 Clinical Trials
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Parameter
Plaque Psoriasis
(NCT04566666)

Atopic Dermatitis
(NCT04684485)

Number of Participants ~240 ~250

Patient Population
Adults with moderate to severe

plaque psoriasis

Adults with moderate to severe

atopic dermatitis

Treatment Arms
Vibozilimod (0.1 mg, 0.3 mg,

0.6 mg, 1.0 mg) or Placebo

Vibozilimod (0.1 mg, 0.3 mg,

0.6 mg, 1.0 mg) or Placebo

Primary Endpoint

Proportion of patients

achieving ≥75% improvement

in Psoriasis Area and Severity

Index (PASI75) at Week 16

Proportion of patients

achieving ≥75% improvement

in Eczema Area and Severity

Index (EASI75) at Week 16

Study Duration Up to 52 weeks 32 weeks

Experimental Protocol: Phase 2 Efficacy and Safety Assessment (General Methodology)

Patient Screening and Enrollment: Patients meeting the inclusion criteria for moderate to

severe disease (e.g., PASI score ≥12, IGA score ≥3, and BSA involvement ≥10% for

psoriasis) were enrolled.

Randomization: Patients were randomly assigned to receive one of the Vibozilimod doses

or a matching placebo.

Treatment: Patients self-administered the oral medication daily for the duration of the

treatment period.

Efficacy Assessments:

Psoriasis: PASI and Investigator's Global Assessment (IGA) scores were evaluated at

baseline and subsequent visits.

Atopic Dermatitis: EASI and IGA scores were evaluated at baseline and subsequent visits.

Safety Monitoring: Adverse events were monitored and recorded throughout the study. Vital

signs, electrocardiograms (ECGs), and laboratory parameters were regularly assessed.
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Data Analysis: The proportion of patients meeting the primary endpoint in each treatment

group was compared to the placebo group.

Clinical Trial Outcomes and Discontinuation
In June 2025, Sun Pharmaceutical Industries announced that the Phase 2 trials for both plaque

psoriasis and atopic dermatitis did not meet their primary endpoints. While the drug was

reported to be generally safe and well-tolerated, the lack of efficacy led to the discontinuation of

its clinical development.

Visualizations
S1P1 Receptor Signaling Pathway
The following diagram illustrates the simplified signaling pathway of the S1P1 receptor and the

mechanism of action of Vibozilimod.
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Caption: S1P1 receptor signaling and Vibozilimod's mechanism of action.

Vibozilimod Development Workflow
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This diagram illustrates the key stages and decision points in the development of Vibozilimod.
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Caption: Key stages in the development and discontinuation of Vibozilimod.

Conclusion
Vibozilimod was a promising selective S1PR1 agonist that progressed to Phase 2 clinical trials

for plaque psoriasis and atopic dermatitis. Its development was based on a well-understood
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mechanism of action for this drug class. Despite a favorable safety profile in early studies, the

compound failed to demonstrate clinical efficacy in its target indications, leading to the

termination of its development program. The case of Vibozilimod highlights the challenges in

translating promising preclinical and early clinical data into late-stage clinical success,

particularly in the complex field of autoimmune and inflammatory diseases. This technical

summary provides a valuable case study for researchers and professionals in the field of drug

development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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